ethyl 5-(2-(isopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Description

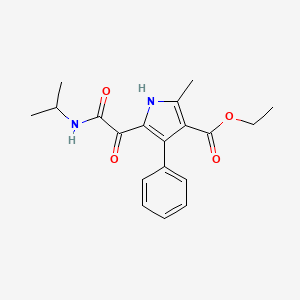

Ethyl 5-(2-(isopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring a 1H-pyrrole-3-carboxylate core. Key structural elements include:

- Pyrrole ring: A five-membered aromatic heterocycle with nitrogen at position 1.

- Substituents: 2-Methyl group: Enhances steric bulk and influences electronic properties. 4-Phenyl group: Contributes to lipophilicity and π-π stacking interactions.

- Ethyl ester: Improves solubility in organic solvents and modulates bioavailability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in antimalarial research, as pyrrolone derivatives are known for such activity .

Properties

IUPAC Name |

ethyl 2-methyl-5-[2-oxo-2-(propan-2-ylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-5-25-19(24)14-12(4)21-16(17(22)18(23)20-11(2)3)15(14)13-9-7-6-8-10-13/h6-11,21H,5H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNINLNAZMFRQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on the similarity to ckd602, it can be inferred that it might interact with its target enzyme, dna topoisomerase i, inhibiting its activity. This inhibition can prevent the unwinding of DNA strands, thereby interfering with DNA replication and transcription processes, leading to cell death.

Pharmacokinetics

The related compound ckd602 was tested for in vivo antitumor activity against human tumor xenograft models. It was administered intraperitoneally in mice bearing L1210 leukemia, and its efficacy was determined at the maximal tolerated dose levels. This suggests that the compound might have similar pharmacokinetic properties.

Biological Activity

Ethyl 5-(2-(isopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has attracted attention for its potential biological activities. This compound's structure includes an isopropylamino group and a carboxylate functional group, which are critical for its interaction with biological systems. The following sections detail the biological activity, mechanisms of action, and relevant studies on this compound.

The molecular formula of this compound is CHNO. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 328.41 g/mol |

| LogP | 2.6905 |

| Polar Surface Area (PSA) | 74.32 Ų |

The LogP value indicates moderate lipophilicity, suggesting favorable permeability across biological membranes, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have shown significant anti-inflammatory and anticancer activities, likely due to their capacity to inhibit specific signaling pathways involved in these diseases.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

- Receptor Modulation : The presence of the isopropylamino group may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that similar pyrrole derivatives exhibited IC values in the micromolar range against breast cancer cells, indicating significant potency.

Anti-inflammatory Effects

In vitro studies have shown that pyrrole derivatives can reduce pro-inflammatory cytokine production. For example, this compound was tested for its ability to inhibit TNF-alpha and IL-6 production in macrophages, demonstrating a potential mechanism for its anti-inflammatory activity.

Study 1: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC of approximately 15 µM after 48 hours of treatment.

Study 2: Inflammatory Response Modulation

Another study assessed the compound's effect on RAW264.7 macrophage cells exposed to lipopolysaccharide (LPS). Treatment with the compound significantly reduced the production of inflammatory cytokines by up to 50%, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogues in Pyrrole Carboxylate Family

The following table compares key structural and functional differences:

Key Observations :

- Substituent Effects: The oxoacetyl-isopropylamino group in the target compound offers hydrogen-bonding capability, whereas the chlorophenyl group in increases lipophilicity, impacting membrane permeability .

Functional Group Comparisons

Isopropylamino-Containing Compounds

The target compound’s pyrrole core allows for planar aromatic interactions, unlike the flexible propanolamine chain in , which may prioritize solubility in polar solvents .

Hydrogen Bonding and Crystallinity

The oxoacetyl group in the target compound facilitates strong hydrogen bonds (e.g., N–H···O and C=O···H–N), as described in . This contrasts with simpler esters lacking such groups, which exhibit weaker intermolecular forces and lower melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.